Mal-Phe-C4-Val-Cit-PAB-DMEA is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a Maleimide group, which is crucial for its function as a cleavable linker in ADCs, allowing for targeted delivery of cytotoxic agents to cancer cells. The structure of Mal-Phe-C4-Val-Cit-PAB-DMEA facilitates its role in enhancing the therapeutic efficacy of cancer treatments by ensuring that the active drug is released specifically in tumor environments.
Mal-Phe-C4-Val-Cit-PAB-DMEA is classified as a cleavable linker within the broader category of biopharmaceuticals. It is synthesized from various amino acids and chemical groups, including Maleimide, Phenylalanine, Valine, and Citric acid derivatives. This compound is particularly important in the field of targeted cancer therapy, where it helps to improve the selectivity and potency of drugs by linking them to antibodies that specifically recognize cancer cells .
The synthesis of Mal-Phe-C4-Val-Cit-PAB-DMEA involves a multi-step process that begins with the preparation of its individual components. Key steps include:
In industrial settings, large-scale peptide synthesis techniques are employed to produce Mal-Phe-C4-Val-Cit-PAB-DMEA. These methods are optimized for efficiency and scalability while maintaining stringent quality control standards to ensure the compound's suitability for clinical applications.
The molecular formula for Mal-Phe-C4-Val-Cit-PAB-DMEA is , with a molecular weight of approximately 734.84 g/mol. The structure consists of:
This structural composition allows for effective binding to antibodies and subsequent release of cytotoxic agents within target cells .
Mal-Phe-C4-Val-Cit-PAB-DMEA participates in several key chemical reactions:
Common reagents used in reactions involving Mal-Phe-C4-Val-Cit-PAB-DMEA include:
These reactions are typically conducted under controlled conditions to optimize yield and purity .
Mal-Phe-C4-Val-Cit-PAB-DMEA functions primarily as a cleavable linker within ADCs. The mechanism involves:
This mechanism enhances the therapeutic index by minimizing systemic toxicity while maximizing drug concentration at tumor sites.
These properties are crucial for ensuring effective application in laboratory settings and clinical trials.
Mal-Phe-C4-Val-Cit-PAB-DMEA has diverse applications across various scientific fields:
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics designed to merge the precision of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The conceptual foundation of ADCs dates back to the early 20th century, but significant clinical translation began only in the 2000s with the approval of gemtuzumab ozogamicin (targeting CD33+ leukemia). Early ADCs faced challenges such as systemic toxicity from premature payload release and suboptimal pharmacokinetics, primarily due to unstable hydrazone or disulfide linkers. Modern ADC development prioritizes linker stability and controlled payload release, exemplified by successors like brentuximab vedotin (2011) and trastuzumab emtansine (2013). These innovations improved therapeutic indices by incorporating protease-cleavable dipeptide linkers (e.g., Val-Cit) and non-cleavable thioether linkers, reducing off-target effects while maximizing tumor-specific cytotoxicity [7]. Current research focuses on optimizing linker-payload chemistry to enhance solubility, plasma stability, and tumor microenvironment responsiveness, positioning ADCs as pillars of precision oncology [6] [8].
Table 1: Key Milestones in ADC Linker Development
| ADC Generation | Linker Type | Example ADC | Payload | Clinical Impact |
|---|---|---|---|---|
| First-Generation | Hydrazone/Disulfide | Gemtuzumab Ozogamicin | Calicheamicin | Limited stability; withdrawn due to toxicity |
| Second-Generation | Peptide-Based Cleavable | Brentuximab Vedotin | MMAE | Improved tumor-specific release; higher efficacy |
| Third-Generation | Engineered Peptide/Non-cleavable | Trastuzumab Deruxtecan | DXd | Enhanced stability and bystander effects |
Cleavable linkers are engineered to remain stable during systemic circulation but undergo selective activation within tumor cells or the tumor microenvironment. Two primary mechanisms drive payload release:
Challenges persist in minimizing "bystander effects" (payload diffusion to adjacent healthy cells) and optimizing linker stability. Recent advances include structure-dependent triggers like the cBu-Cit linker, which shows higher selectivity for cathepsin B over other cathepsins, reducing off-target cleavage [7].
Table 2: Comparative Properties of Cleavable ADC Linkers
| Linker Type | Cleavage Trigger | Payload Release Rate | Solubility Profile | Key Limitations |
|---|---|---|---|---|
| Val-Cit-PAB | Cathepsin B | High (>80% in 24 hrs) | Low (requires modifiers) | Nonspecific cathepsin activation |
| Val-Ala-PAB | Cathepsin B | Moderate | Moderate | Slower kinetics |
| Mal-Phe-C4-Val-Cit-PAB-DMEA | Cathepsin B | High | High (due to DMEA) | Minimal bystander effects |
Mal-Phe-C4-Val-Cit-PAB-DMEA (MW: 734.84 g/mol, Formula: C₃₇H₅₀N₈O₈) is a sophisticated cleavable linker designed to overcome historical limitations of ADC technology [1] [2]. Its modular architecture integrates five functional components:
Table 3: Functional Roles of Mal-Phe-C4-Val-Cit-PAB-DMEA Structural Moteties
| Structural Motif | Chemical Function | Biological Impact |
|---|---|---|
| Maleimide (Mal) | Antibody conjugation via thiol groups | Ensures stable, site-specific ADC assembly |
| Phe-C4 Spacer | Steric separation of payload and antibody | Preserves antigen-binding affinity |
| Val-Cit Dipeptide | Substrate for cathepsin B | Enables tumor-specific payload release |
| PAB Group | Self-immolative spacer | Facilitates traceless payload liberation |
| DMEA Tail | Solubility enhancer | Reduces aggregation; improves pharmacokinetics |
In practice, this linker enables robust conjugation to potent cytotoxins like PNU-159682 (a nemorubicin metabolite). For example, the conjugate Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 (MW: 1402.46 g/mol) demonstrated >95% payload release in cathepsin B-positive tumor xenografts, driving potent DNA intercalation and apoptosis [4] [5]. Its DMEA moiety further reduces nonspecific binding, making it a versatile platform for solid tumors and hematological malignancies.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5